molecular formula C17H23IN2O3S B4602750 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4602750
M. Wt: 462.3 g/mol
InChI Key: OMAWJTGXPUUQPH-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an iodophenyl group, and a methylsulfonyl glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative, followed by the introduction of the iodophenyl group and the methylsulfonyl glycinamide moiety. Common reagents used in these reactions include iodine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves interactions with specific molecular targets and pathways. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the methylsulfonyl glycinamide moiety could influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives and molecules containing cyclohexene or iodophenyl groups. Examples include:

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and potential applications. The combination of the cyclohexene ring and the methylsulfonyl glycinamide moiety also contributes to its distinct chemical properties and versatility in various research fields.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-iodo-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IN2O3S/c1-24(22,23)20(16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWJTGXPUUQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

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